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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of infigratinib's efficacy against fibroblast

growth factor receptor (FGFR) gatekeeper mutations, comparing its performance with other

selective FGFR inhibitors. The information is supported by experimental data to aid in research

and drug development efforts.

Infigratinib: A Selective FGFR Inhibitor
Infigratinib (BGJ398) is an orally bioavailable, ATP-competitive selective inhibitor of FGFR1,

FGFR2, and FGFR3.[1][2][3] Abnormal FGFR signaling, driven by gene fusions, amplifications,

or mutations, is a known oncogenic driver in various cancers, including cholangiocarcinoma

and urothelial carcinoma.[2][4][5] Infigratinib has demonstrated clinical activity in patients with

tumors harboring such FGFR alterations.[4][6] However, the emergence of acquired resistance,

often through mutations in the FGFR kinase domain, presents a clinical challenge. Gatekeeper

mutations are a common mechanism of resistance to tyrosine kinase inhibitors, and

understanding an inhibitor's potency against these mutations is crucial for predicting and

overcoming resistance.[2]
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Comparative Potency Against Wild-Type and Mutant
FGFR
The following table summarizes the half-maximal inhibitory concentration (IC50) values of

infigratinib against wild-type FGFRs and various gatekeeper mutations, in comparison to other

FGFR inhibitors. This data is compiled from biochemical and cellular assays reported in the

literature.

Inhibitor Target Mutation
IC50 (nM) -
Biochemica
l Assay

IC50 (nM) -
Cellular
Assay

Reference

Infigratinib FGFR1 Wild-Type 0.9 6.5 [7]

FGFR2 Wild-Type 1.4 5.8 [7]

FGFR3 Wild-Type 1.0 5.8 [7]

FGFR4 Wild-Type 60 - [7]

Pemigatinib FGFR1 Wild-Type 0.4 -

FGFR2 Wild-Type 0.5 -

FGFR3 Wild-Type 1.2 -

FGFR1 V561M 149 - [8]

FGFR2 V564I 7 - [8]

FGFR2 V564F 263 - [8]

FGFR3 V555M 107 - [8]

Erdafitinib FGFR1 Wild-Type 1.2 - [9]

FGFR2 Wild-Type 2.1 -

FGFR3 Wild-Type 2.9 -

FGFR4 Wild-Type 5.0 -
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Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of

results. Below are representative protocols for biochemical and cell-based assays used to

assess the potency of FGFR inhibitors.

Biochemical Kinase Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a

purified FGFR kinase domain.

Protocol:

Reagents: Purified recombinant human FGFR1, FGFR2, or FGFR3 kinase domain (wild-type

or mutant), ATP, poly(Glu, Tyr) 4:1 substrate, and the test inhibitor (e.g., infigratinib).

Assay Buffer: Prepare a suitable kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM

MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT).

Reaction Setup:

Add the test inhibitor at various concentrations to the wells of a 96-well plate.

Add the FGFR kinase domain to each well.

Initiate the kinase reaction by adding a mixture of ATP and the poly(Glu, Tyr) substrate.

Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60

minutes).

Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can

be done using various methods, such as an ELISA-based assay with an anti-

phosphotyrosine antibody.

Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration and

fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Autophosphorylation Assay
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This assay measures the ability of an inhibitor to block the autophosphorylation of FGFR in a

cellular context, which is a key step in receptor activation.

Protocol:

Cell Lines: Use cell lines that endogenously express or are engineered to overexpress the

FGFR of interest (wild-type or mutant). For example, Ba/F3 cells are often used for ectopic

expression of FGFR constructs.[8]

Cell Culture: Culture the cells in appropriate media and conditions.

Inhibitor Treatment: Seed the cells in 96-well plates and treat with a range of concentrations

of the test inhibitor for a specified duration (e.g., 2-4 hours).

Cell Lysis: Lyse the cells to extract cellular proteins.

ELISA or Western Blot:

ELISA: Use a sandwich ELISA to capture total FGFR protein and detect the

phosphorylated form using a phospho-specific antibody.

Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and

probe with antibodies against phosphorylated FGFR and total FGFR.

Data Analysis: Quantify the levels of phosphorylated FGFR relative to total FGFR. Plot the

percentage of inhibition of autophosphorylation against the inhibitor concentration to

calculate the IC50 value.

Cell Viability Assay
This assay assesses the effect of the inhibitor on the proliferation and survival of cancer cells

that are dependent on FGFR signaling.

Protocol:

Cell Lines: Use cancer cell lines with known FGFR alterations (e.g., fusions, mutations) that

drive their growth.
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Cell Seeding: Plate the cells in 96-well plates at a predetermined density.

Inhibitor Treatment: After allowing the cells to adhere, treat them with a serial dilution of the

test inhibitor.

Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72

hours).

Viability Measurement: Measure cell viability using a commercially available reagent such as

MTS or CellTiter-Glo, which quantifies metabolic activity or ATP content, respectively.

Data Analysis: Normalize the viability of treated cells to that of untreated control cells. Plot

the percentage of cell viability against the inhibitor concentration and determine the IC50

value.[10]

Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved is essential for a clear understanding.

The following diagrams, generated using the DOT language, illustrate the FGFR signaling

pathway and a typical experimental workflow for assessing inhibitor potency.
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Caption: FGFR Signaling Pathway and Point of Infigratinib Inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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